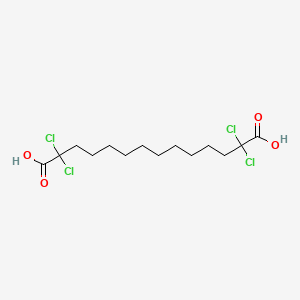
bis((Z)-4-oxopent-2-en-2-yloxy)cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt is a coordination compound featuring cobalt as the central metal atom. This compound is part of a broader class of cobalt complexes known for their diverse chemical properties and applications. The unique structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((Z)-4-oxopent-2-en-2-yloxy)cobalt typically involves the reaction of cobalt salts with ligands that contain the (Z)-4-oxopent-2-en-2-yloxy group. One common method is to react cobalt(II) acetate with (Z)-4-oxopent-2-en-2-yloxy ligands in an appropriate solvent under controlled temperature and pH conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes using automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or water and may require heating or the presence of catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
Scientific Research Applications
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt has several applications in scientific research:
Mechanism of Action
The mechanism by which bis((Z)-4-oxopent-2-en-2-yloxy)cobalt exerts its effects involves its interaction with molecular targets through coordination chemistry. The cobalt center can form bonds with various substrates, facilitating catalytic processes or disrupting biological pathways. For example, in antimicrobial applications, the compound may interfere with microbial cell walls or enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: A simpler cobalt complex used in similar catalytic applications.
Cobalt(III) acetylacetonate: Another cobalt complex with different ligands but similar catalytic properties.
Cobalt(II) chloride: Commonly used in coordination chemistry and as a precursor to other cobalt complexes.
Uniqueness
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. This uniqueness makes it particularly valuable in specialized catalytic and biological applications .
Properties
Molecular Formula |
C10H16CoO4 |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
cobalt;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b4-3-;; |
InChI Key |
FCEOGYWNOSBEPV-GSBNXNDCSA-N |
Isomeric SMILES |
CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Co] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
physical_description |
Blue to black crystals, slightly soluble in water; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)

![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)


![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782053.png)
![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)


![(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B10782075.png)
